1-(2-Chlorophenyl)-1H-imidazole-4-carboxylic acid
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Overview
Description
The compound “1-(2-Chlorophenyl)-1H-imidazole-4-carboxylic acid” is a type of organic compound known as an imidazole . Imidazoles are a type of heterocyclic aromatic organic compound that consists of a five-membered ring with two non-adjacent nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds such as indazole derivatives have been synthesized using various methods . For instance, a series of 22 indazole derivatives was synthesized and studied as antiprotozoals .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s structurally similar to other compounds that target thecAMP-specific 3’,5’-cyclic phosphodiesterase 4B . This enzyme plays a crucial role in intracellular signal transduction .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target enzyme, leading to changes in the enzyme’s activity and subsequent alterations in intracellular signaling .
Biochemical Pathways
Given its potential target, it may influence pathways involving camp, a key second messenger in cells .
Result of Action
Based on its potential target, it may influence intracellular signaling, potentially affecting a variety of cellular processes .
Biochemical Analysis
Molecular Mechanism
Compounds with imidazole rings are known to participate in various biochemical reactions, often acting as a proton shuttle in enzyme catalysis .
Metabolic Pathways
The metabolic pathways involving 1-(2-Chlorophenyl)-1H-imidazole-4-carboxylic acid are not well-characterized. Given the presence of the imidazole ring, it could potentially be involved in pathways related to histidine metabolism .
Properties
IUPAC Name |
1-(2-chlorophenyl)imidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-3-1-2-4-9(7)13-5-8(10(14)15)12-6-13/h1-6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAREVWQTCPEIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(N=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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